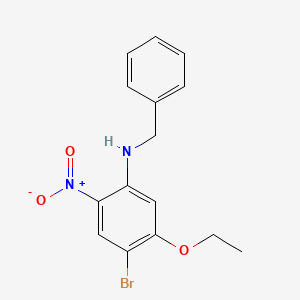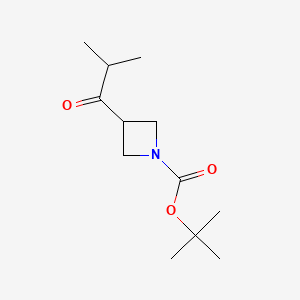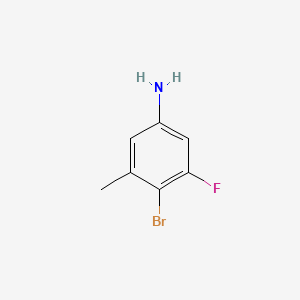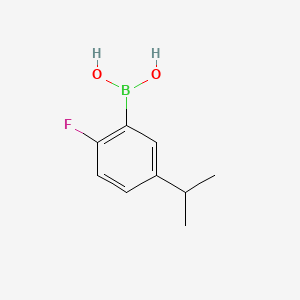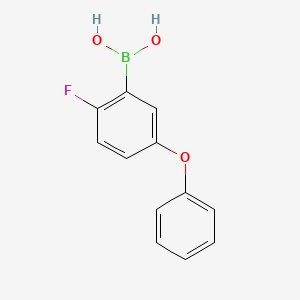
(2-Fluoro-5-phenoxyphenyl)boronic acid
カタログ番号 B572255
CAS番号:
1256355-01-7
分子量: 232.017
InChIキー: HEOPBVFYBMPJNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-5-phenoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used in various fields such as organic synthesis, materials science, sensing, biological labeling, and medicine .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-phenoxyphenyl)boronic acid” is C12H10BFO3. It has an average mass of 232.015 Da and a monoisotopic mass of 232.070709 Da .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also react with carbazolyl or aryl halides .科学的研究の応用
-
Fluorescent Sensors
- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .
- This property has been used to develop boronic acid-based sensors to recognize carbohydrates or other substances .
- These sensors can detect substances such as glucose, ribose, sialyl Lewis A/X, catecholamines, reactive oxygen species, and ionic compounds .
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .
- These applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Synthetic Receptors
-
Protein Manipulation and Cell Labelling
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Friedel-Crafts Alkylation of Hydronaphthalenes
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Synthesis of 9,10-Diarylanthracenes
-
Cross-Coupling with Carbazolyl or Aryl Halides
-
Functionalization via Lithiation and Reaction with Electrophiles
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Boronic acids can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- KSP inhibitors can prevent the proper functioning of the mitotic spindle, which is necessary for cell division . This can lead to cell death, making these inhibitors potential candidates for cancer treatment .
将来の方向性
特性
IUPAC Name |
(2-fluoro-5-phenoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPBVFYBMPJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681703 |
Source


|
| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-phenoxyphenyl)boronic acid | |
CAS RN |
1256355-01-7 |
Source


|
| Record name | B-(2-Fluoro-5-phenoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Bromo-2,3-dichlorobenzene-d3
1219805-59-0
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
1267618-58-5
3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
1273577-17-5
methyl 2-(2,6-diaminophenyl)acetate
1341124-14-8

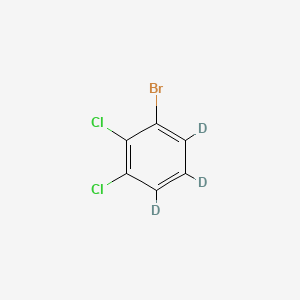
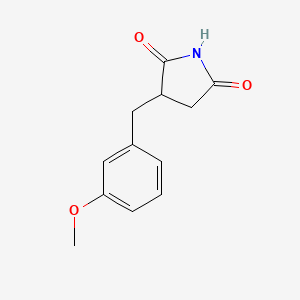
![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)

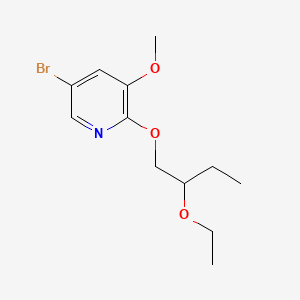
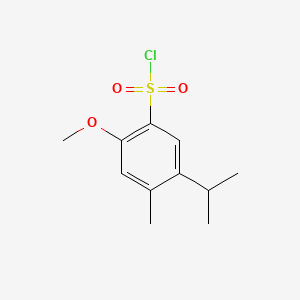
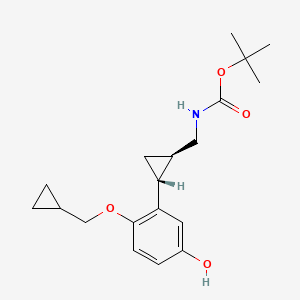
![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)
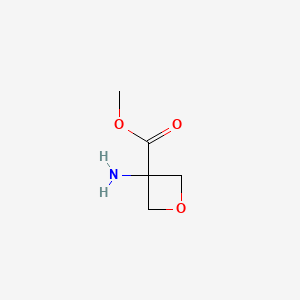
![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)
